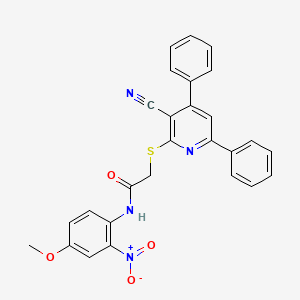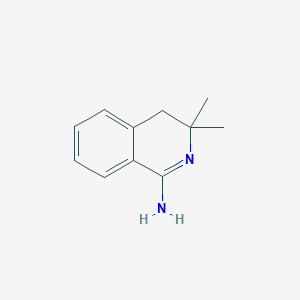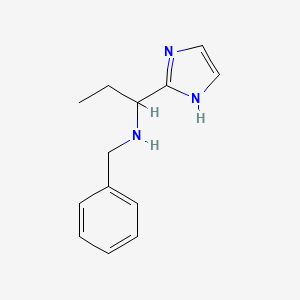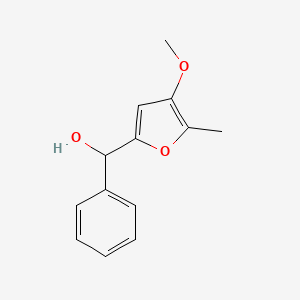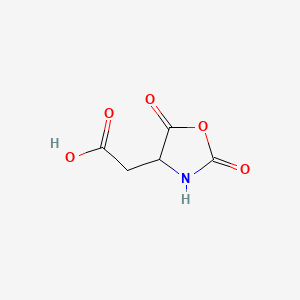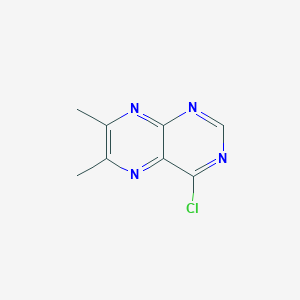![molecular formula C6H6N2 B11771043 1,6-Dihydropyrrolo[2,3-b]pyrrole CAS No. 58326-34-4](/img/structure/B11771043.png)
1,6-Dihydropyrrolo[2,3-b]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dihydropyrrolo[2,3-b]pyrrole is a nitrogen-containing heterocyclic compound with a unique structure that includes a pyrrole ring fused to a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dihydropyrrolo[2,3-b]pyrrole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of pyrrole with acyl(bromo)acetylenes in the presence of solid alumina at room temperature can yield 2-(acylethynyl)pyrroles. Subsequent addition of propargylamine to these acetylenes, followed by intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), results in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Dihydropyrrolo[2,3-b]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield dihydropyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
1,6-Dihydropyrrolo[2,3-b]pyrrole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials with unique electronic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 1,6-Dihydropyrrolo[2,3-b]pyrrole and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives exhibit kinase inhibitory activity, which can interfere with cellular signaling pathways involved in cancer progression . Additionally, the compound’s unique structure allows it to participate in charge transfer processes, making it useful in photochemical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolopyrazine: Contains a pyrrole ring fused to a pyrazine ring and exhibits various biological activities, including antimicrobial and antiviral properties.
Pyrrolo[3,2-c]carbazole:
Uniqueness
1,6-Dihydropyrrolo[2,3-b]pyrrole is unique due to its specific ring fusion and electronic properties, which make it suitable for applications in photochemistry and materials science. Its derivatives also show promising biological activities, making it a versatile compound for various research fields.
Propriétés
Numéro CAS |
58326-34-4 |
|---|---|
Formule moléculaire |
C6H6N2 |
Poids moléculaire |
106.13 g/mol |
Nom IUPAC |
1,6-dihydropyrrolo[2,3-b]pyrrole |
InChI |
InChI=1S/C6H6N2/c1-3-7-6-5(1)2-4-8-6/h1-4,7-8H |
Clé InChI |
CGRCTJNCJNTKKL-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC2=C1C=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-tert-Butyl 8-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-3-carboxylate](/img/structure/B11770965.png)
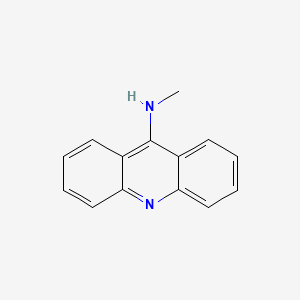
![N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B11770974.png)



![Methyl 2-(2-(4-(benzyloxy)phenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11771019.png)
